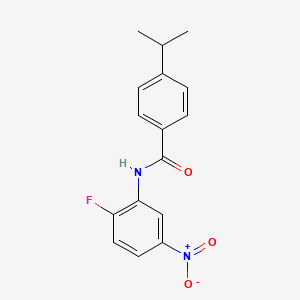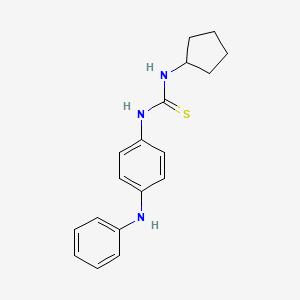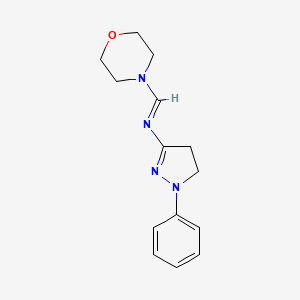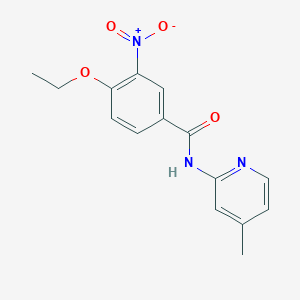![molecular formula C15H17NO4 B5813870 N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as DECA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DECA is a derivative of coumarin, which is a naturally occurring compound found in many plants and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of several enzymes involved in the metabolism of cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been shown to modulate the activity of several transcription factors and cytokines involved in inflammation and oxidative stress, which may contribute to its neuroprotective and cardiovascular protective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress and neuroinflammation, and the prevention of cardiovascular diseases. Additionally, this compound has been shown to possess antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to possess a wide range of biological activities, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, including its potential use as a therapeutic agent in cancer treatment, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the development of novel this compound derivatives with improved efficacy and safety profiles may lead to the discovery of new therapeutic agents for various diseases and conditions.
Métodos De Síntesis
The synthesis of N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide involves the reaction of diethylamine with 7-hydroxy-2H-chromen-2-one in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and neuroinflammation, which are key factors in the development of these diseases. In cardiovascular diseases, this compound has been shown to possess anti-inflammatory and anti-thrombotic properties, which may help prevent the development of cardiovascular diseases.
Propiedades
IUPAC Name |
N,N-diethyl-2-(2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-16(4-2)14(17)10-19-12-7-5-11-6-8-15(18)20-13(11)9-12/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCBQHXKKVFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)
![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)


![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
![1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5813841.png)

![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)


![2-(isopropylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5813865.png)